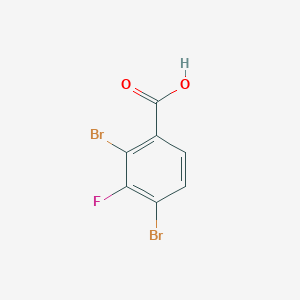

2,4-Dibromo-3-fluorobenzoic acid

CAS No.: 1805122-82-0

Cat. No.: VC2759759

Molecular Formula: C7H3Br2FO2

Molecular Weight: 297.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805122-82-0 |

|---|---|

| Molecular Formula | C7H3Br2FO2 |

| Molecular Weight | 297.9 g/mol |

| IUPAC Name | 2,4-dibromo-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |

| Standard InChI Key | GWZZRCMWJPCRKP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)O)Br)F)Br |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Br)F)Br |

Introduction

Chemical Identity and Structure

2,4-Dibromo-3-fluorobenzoic acid is characterized by its specific halogen substitution pattern on the benzoic acid backbone. The structural details and identification parameters of this compound are summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 2,4-Dibromo-3-fluorobenzoic acid |

| Molecular Formula | C7H3Br2FO2 |

| Molecular Weight | 298 g/mol |

| CAS Registry Number | 1805122-82-0 |

The structure features a benzoic acid core with a carboxylic acid group (-COOH) at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 3 of the benzene ring . This specific arrangement of halogens creates a unique electronic distribution across the aromatic ring, influencing its chemical behavior and reactivity.

Physical Properties

The physical properties of 2,4-Dibromo-3-fluorobenzoic acid are important for understanding its behavior in various applications and synthesis procedures. While direct experimental data is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar halogenated benzoic acids.

Like most halogenated benzoic acids, 2,4-Dibromo-3-fluorobenzoic acid likely exists as a crystalline solid at room temperature. The presence of two bromine atoms and one fluorine atom contributes to its relatively high molecular weight of 298 g/mol , which would affect its physical characteristics including melting point, boiling point, and solubility profile.

The bromine and fluorine substituents typically reduce water solubility compared to unsubstituted benzoic acid, while potentially increasing solubility in organic solvents such as acetone, ethanol, and various ethers. This solubility profile would make it suitable for organic synthesis applications.

Chemical Reactivity

The reactivity of 2,4-Dibromo-3-fluorobenzoic acid is influenced by both the carboxylic acid functional group and the halogen substituents on the aromatic ring. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, amidation, and reduction processes.

The bromine atoms at positions 2 and 4 provide sites for various transformation reactions, including:

-

Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille couplings)

-

Metal-halogen exchange reactions

-

Nucleophilic aromatic substitution reactions

The fluorine atom at position 3 contributes unique electronic effects to the molecule, influencing the reactivity of neighboring positions. Fluorine substituents are known to increase metabolic stability in pharmaceutical compounds and can participate in hydrogen bonding interactions, potentially affecting crystal packing and solubility.

Applications and Uses

2,4-Dibromo-3-fluorobenzoic acid has potential applications in various fields, particularly in synthetic organic chemistry and pharmaceutical development:

Synthetic Building Block

The compound can serve as a valuable building block for the synthesis of more complex molecules. The two bromine atoms provide handles for selective functionalization through cross-coupling reactions, while the fluorine atom introduces specific electronic and steric effects.

Pharmaceutical Intermediates

Halogenated benzoic acids frequently serve as intermediates in the synthesis of pharmaceutical compounds. The fluorine atom can enhance metabolic stability and membrane permeability of drug candidates, while the bromine atoms provide sites for further structural elaboration.

Material Science

Functionalized benzoic acids can be incorporated into polymers, liquid crystals, and other advanced materials. The specific substitution pattern of 2,4-Dibromo-3-fluorobenzoic acid may confer unique properties to materials derived from it.

Structural Comparison with Related Compounds

To better understand the unique properties of 2,4-Dibromo-3-fluorobenzoic acid, it is instructive to compare it with structurally related compounds:

This comparison highlights the structural diversity within halogenated benzoic acids and how small changes in substitution patterns can lead to compounds with distinct properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume